2-chloro-3-fluoro-5-methanesulfonylbenzoic acid
Description
Properties
IUPAC Name |
2-chloro-3-fluoro-5-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-15(13,14)4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDGPNICSAKGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535357-68-6 | |
| Record name | 2-chloro-3-fluoro-5-methanesulfonylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fluorination of Dichlorobenzoyl Chloride Intermediates
A widely cited method begins with 2,3-dichlorobenzoyl chloride as the starting material. Fluorination is achieved using potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) within an organic solvent (e.g., dimethylformamide or toluene). The phase-transfer catalyst facilitates the transfer of fluoride ions into the organic phase, enabling nucleophilic aromatic substitution at position 3:
The intermediate 2-chloro-3-fluorobenzoyl fluoride is hydrolyzed under alkaline conditions (e.g., NaOH) to yield 2-chloro-3-fluorobenzoic acid , followed by acidification to precipitate the product. This step achieves >99.5% purity with impurities <0.3%.
Key Optimization Parameters:
-
Temperature : 80–100°C prevents side reactions.
-
Catalyst Loading : 1–5 mol% phase-transfer catalyst ensures efficient fluoride transfer.
-
Solvent Choice : Polar aprotic solvents enhance reaction rates.
Methanesulfonation via Friedel-Crafts Sulfonylation
Introduction of the methanesulfonyl group at position 5 is challenging due to the deactivated aromatic ring. A two-step approach involving thiolation followed by oxidation is employed:
-
Thiolation :
The intermediate 2-chloro-3-fluorobenzoic acid is treated with methanethiol (CH₃SH) in the presence of Lewis acids (e.g., AlCl₃) to form 5-methylthio-2-chloro-3-fluorobenzoic acid . -
Oxidation :
The methylthio group is oxidized to a sulfonyl group using hydrogen peroxide (H₂O₂) or oxone in acetic acid:
This method avoids direct electrophilic sulfonylation, which is inefficient on electron-deficient aromatics.
One-Pot Multi-Step Synthesis
A streamlined one-pot procedure combines fluorination, chlorination, and sulfonylation:
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Starting Material : 2,3,5-Trichlorobenzoic acid.
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Sequential Substitutions :
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Fluorination at position 3 using KF/PTC.
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Chlorination at position 2 via thionyl chloride (SOCl₂).
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Methanesulfonation at position 5 using methanesulfonyl chloride (CH₃SO₂Cl) and FeCl₃.
-
Advantages :
Industrial-Scale Considerations
Cost-Effective Reagents
Patents emphasize replacing expensive fluorinating agents (e.g., XeF₂) with KF, which is economical and suitable for bulk production. Thionyl chloride is preferred for chlorination due to its low cost and gaseous byproducts (SO₂, HCl), which are easily removed.
Solvent Recovery and Waste Management
Analytical and Purification Techniques
Crystallization
The final product is purified by recrystallization from ethanol/water mixtures, yielding needle-like crystals with >99% purity.
Chromatography
Column chromatography (silica gel, eluent: hexane/ethyl acetate) resolves intermediates, particularly sulfonylation byproducts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-fluoro-5-methanesulfonylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
2-Chloro-3-fluoro-5-methanesulfonylbenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of novel drugs targeting various diseases. For instance, derivatives of this compound have been investigated for their efficacy against bacterial infections, particularly in the context of tuberculosis treatment .
Case Study: Antitubercular Agents
Research has demonstrated that compounds derived from benzoic acids, including those with methanesulfonyl groups, exhibit promising activity against Mycobacterium tuberculosis. The introduction of substituents such as fluorine and chlorine enhances the biological activity and selectivity of these compounds .
Agrochemical Applications
Herbicides and Pesticides
The compound is also explored as a precursor for agrochemical formulations. Its ability to modify biological pathways in plants makes it suitable for developing herbicides and pesticides. The sulfonyl group enhances the compound's reactivity, allowing for the synthesis of more potent agrochemicals .
Research Insights
Studies have shown that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation, leading to effective herbicide action. This application is crucial for developing environmentally friendly agricultural chemicals that minimize crop damage while controlling weed growth .
Materials Science
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of functional polymers. The unique chemical properties of this compound allow it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties .
Case Study: Functional Polymers
Research has indicated that polymers modified with sulfonyl-containing benzoic acids exhibit improved resistance to thermal degradation and chemical attack. These materials are particularly useful in applications requiring high-performance characteristics, such as coatings and adhesives .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Drug intermediates for tuberculosis treatment | Enhanced biological activity |
| Agrochemicals | Herbicides and pesticides | Targeted action with reduced environmental impact |
| Materials Science | Functional polymers | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoro-5-methanesulfonylbenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
4-Chloro-5-(Chlorosulfonyl)-2-Fluorobenzoic Acid (CAS 56447-54-2)
- Structure : Substituted at positions 2 (F), 4 (Cl), and 5 (ClSO₂).
- Key Differences: The sulfonyl group here is chlorosulfonyl (-SO₂Cl), which is more reactive than methanesulfonyl (-SO₂CH₃) due to the labile chlorine atom. This makes it a common intermediate for further functionalization . Higher molecular weight (273.07 g/mol) and increased hydrophobicity compared to the target compound.
5-Chloro-3-(Chlorosulfonyl)-2-Methoxybenzoic Acid
- Structure : Substituted at positions 2 (OCH₃), 3 (ClSO₂), and 5 (Cl).
- Key Differences :
- The methoxy group (-OCH₃) at position 2 is electron-donating, counteracting the electron-withdrawing effects of Cl and ClSO₂. This reduces overall acidity compared to the target compound .
- Chlorosulfonyl at position 3 introduces steric hindrance and reactivity distinct from the target’s methanesulfonyl group at position 5.
5-Chloro-3-[[(1,1-Dimethylethyl)Amino]Sulfonyl]-2-Fluorobenzoic Acid (CAS 926195-41-7)
- Structure: Features a bulky tert-butyl aminosulfonyl group (-SO₂NHtBu) at position 3.
- The aminosulfonyl moiety may enable hydrogen bonding, unlike the methanesulfonyl group in the target compound, which lacks such interactions .
Functional Group Reactivity
Methanesulfonyl vs. Chlorosulfonyl :
Fluorine vs. Chlorine :
Physicochemical Properties
| Compound | Molecular Weight (Da) | Key Substituents | Acidity (Predicted) | Reactivity Profile |
|---|---|---|---|---|
| 2-Chloro-3-fluoro-5-methanesulfonylbenzoic acid | 251.97 | Cl (2), F (3), SO₂CH₃ (5) | High | Moderate (stable SO₂CH₃) |
| 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | 273.07 | Cl (4), F (2), SO₂Cl (5) | Very High | High (labile SO₂Cl) |
| 5-Chloro-3-(chlorosulfonyl)-2-methoxybenzoic acid | 285.10 | Cl (5), OCH₃ (2), SO₂Cl (3) | Moderate | High (labile SO₂Cl) |
Biological Activity
2-Chloro-3-fluoro-5-methanesulfonylbenzoic acid (CAS No. 1535357-68-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methanesulfonyl group at the 5-position. The molecular formula is C₇H₈ClFNO₃S, with a molecular weight of approximately 227.66 g/mol.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Table 1: Antimicrobial activity of this compound
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. A study conducted on various cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC₅₀ values are presented in Table 2.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Table 2: Anticancer activity of this compound
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The methanesulfonyl group may interact with various enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Signal Transduction Pathways : It may modulate key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Case Studies
Several case studies have been published highlighting the biological effects of this compound:
- Study on Bacterial Resistance : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. Results indicated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy.
- Cancer Research : Research published in Cancer Letters explored the effects of this compound on tumor growth in vivo using mouse models. The results showed significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-3-fluoro-5-methanesulfonylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves sulfonation of a halogenated benzoic acid precursor. For example, reacting 3-chloro-5-fluorobenzoic acid with methanesulfonyl chloride under controlled acidic conditions (e.g., using trifluoroacetic acid as a catalyst) . Temperature control (0–5°C) minimizes side reactions, while stoichiometric excess of methanesulfonyl chloride improves yield. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold).
- NMR (¹H and ¹³C) to confirm substituent positions: methanesulfonyl (-SO₂CH₃) resonates at δ 3.2–3.5 ppm (¹H) and δ 40–45 ppm (¹³C), while aromatic protons show coupling patterns indicative of chloro and fluoro substituents .
- Mass spectrometry (ESI-MS) to validate molecular weight (e.g., [M-H]⁻ ion at m/z 280.6) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential release of HCl or SO₂ gases .
- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Avoid mixing with oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved during formulation studies?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Use:
- DSC/TGA to identify polymorphs (melting points vary by 5–10°C between forms).
- Karl Fischer titration to quantify water content, which affects solubility in polar solvents like DMSO .
- Co-solvent systems : Test combinations (e.g., PEG-400/water) to stabilize the desired form .
Q. What strategies optimize catalytic coupling reactions involving this benzoic acid derivative?
- Methodological Answer : For Suzuki-Miyaura coupling (e.g., attaching aryl boronic acids):
- Ligand selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity at the 5-methanesulfonyl position.
- Solvent optimization : DMF or THF at 80–100°C improves reaction rates.
- Monitoring : Track intermediates via LC-MS to adjust stoichiometry and prevent over-functionalization .
Q. How do steric and electronic effects of the methanesulfonyl group influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Steric effects : The -SO₂CH₃ group reduces binding affinity to enzymes with narrow active sites (e.g., cytochrome P450 isoforms). Confirm via molecular docking simulations (AutoDock Vina) .
- Electronic effects : Electron-withdrawing -SO₂CH₃ increases acidity of the benzoic acid (pKa ~2.5), enhancing ionic interactions in physiological buffers. Measure via potentiometric titration .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across literature?
- Methodological Answer : Variations (e.g., 150–160°C) arise from:
- Impurity profiles : Residual solvents (e.g., ethyl acetate) lower observed melting points.
- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystalline forms. Validate via PXRD .
Q. How to address inconsistent bioassay results in antimicrobial studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
